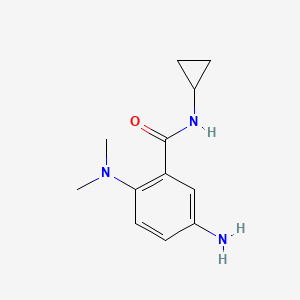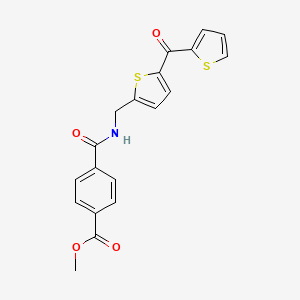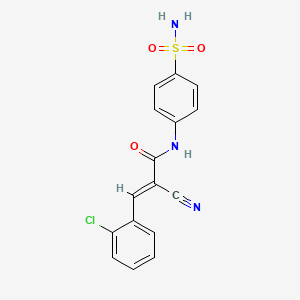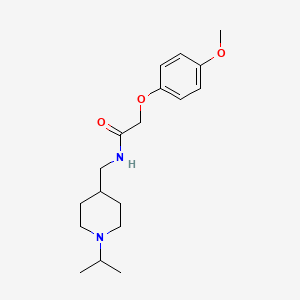
6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a cinnoline core with a methyl group at the 6th position and a prop-2-en-1-yloxy substituent at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as o-nitrobenzylamines, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be attached through etherification reactions, where the cinnoline core is reacted with an appropriate allyl alcohol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents replacing existing groups.
Aplicaciones Científicas De Investigación
6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Used in the development of novel materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylcinnoline: Lacks the prop-2-en-1-yloxy group but shares the cinnoline core and methyl substituent.
3-(Prop-2-en-1-yloxy)cinnoline: Lacks the methyl group but has the prop-2-en-1-yloxy substituent.
5,6,7,8-Tetrahydrocinnoline: Lacks both the methyl and prop-2-en-1-yloxy groups but shares the tetrahydrocinnoline core.
Uniqueness
6-Methyl-3-(prop-2-en-1-yloxy)-5,6,7,8-tetrahydrocinnoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the methyl and prop-2-en-1-yloxy groups may enhance its bioactivity and make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
6-methyl-3-prop-2-enoxy-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-6-15-12-8-10-7-9(2)4-5-11(10)13-14-12/h3,8-9H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDBQVKSYJZTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2814487.png)
![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)
![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2814493.png)
![2-{(E)-[(2,5-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2814495.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B2814496.png)

![1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2814499.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2814501.png)
